4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Public comparative data for this furo[3,2-c]azepine regioisomer is absent, preventing generic substitution. Procure for proprietary SAR matrix filling or primary analytical characterization (pKa, logD). - Core utility: 2-carboxylic acid handle for parallel synthesis diversification. - Strategic value: Generates in-house data differentiating from 3-COOH analogs. - Supply: Analytical characterization required to establish physicochemical properties.

Molecular Formula C9H9NO4
Molecular Weight 195.174
CAS No. 2225144-77-2
Cat. No. B2606960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid
CAS2225144-77-2
Molecular FormulaC9H9NO4
Molecular Weight195.174
Structural Identifiers
SMILESC1CC2=C(C=C(O2)C(=O)O)C(=O)NC1
InChIInChI=1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
InChIKeyZAMHPGOPKQCYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-furo[3,2-c]azepine-2-carboxylic Acid Procurement Overview


4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid is a small molecule (C9H9NO4, MW 195.17 g/mol) characterized by a fused furo[3,2-c]azepine ring system with a ketone at the 4-position and a carboxylic acid at the 2-position . Publicly available information on this specific regioisomer is largely limited to listings from chemical vendors, and no primary research papers or patents detailing its differentiated activity or properties were identified in non-excluded sources. This guide therefore highlights the current lack of high-strength comparative evidence to inform a data-driven procurement decision.

Core scaffoldFuro[3,2-c]azepine with 2-carboxylic acid handle
Synthetic roleMay support scaffold elaboration for library synthesis
Evidence statusNo public comparative data available; procurement rationale is data-limited

Furo[3,2-c]azepine Analog Interchange Limitations


The furo[3,2-c]azepine scaffold presents multiple points for structural variation, including the position of the carboxylic acid, the oxidation state of the azepine ring, and N-substitution. While several close analogs exist—such as the regioisomeric 3-carboxylic acid (CAS 1802178-67-1) or N-protected derivatives (CAS 2172158-53-9)—their reported properties are also limited . The absence of published head-to-head comparative data on binding affinity, physicochemical properties, or biological activity for any of these analogs means that generic substitution cannot be scientifically justified without further experimental validation. Any interchange would carry an unquantified risk of altered reactivity or selectivity.

Regioisomeric variation
The 3‑COOH isomer differs in substitution position; without comparative property data, interchange may lead to unquantified reactivity shifts.
N‑protected analogs
Derivatives with N‑substitution (e.g., Boc) may alter solubility and coupling efficiency; no head‑to‑head data support direct substitution.
Generic substitution risk
Absence of published binding, ADME, or selectivity comparisons means any analog replacement carries an unquantified risk for screening or synthesis outcomes.

4-Oxo-furo[3,2-c]azepine-2-carboxylic Acid Differentiation Evidence


Head-to-Head Data Gap: 3-Carboxylic Acid Isomer

A key potential differentiator for the target 2-carboxylic acid is its regioisomeric form versus the 3-carboxylic acid analog (CAS 1802178-67-1). However, a search of non-excluded sources reveals no head-to-head studies comparing the pKa, logP, aqueous solubility, or binding affinity of these two isomers. The molecular formula and weight are identical (C9H9NO4, 195.17 g/mol), and no quantitative data for either compound is available to establish a basis for differentiation .

Physicochemical Data
Data to verify
No pKa, logD, or solubility data available for 2‑COOH or 3‑COOH isomer.
Cannot differentiate regioisomers
Procurement rationale requires property data
Medicinal Chemistry Scaffold Hopping Physicochemical Properties

No Comparative Bioactivity Data

No peer-reviewed articles, patents, or authoritative databases (excluding prohibited sources) were found to contain quantitative biological activity data for 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid or its nearest analogs. This includes the absence of IC50, Ki, or EC50 values against any specific target. Consequentially, any statements about superior potency or selectivity relative to other furo[3,2-c]azepine derivatives would be unfounded .

Biological Activity
Data to verify
No IC50, Ki, or EC50 data against any target.
No evidence for target selection
Screening selection cannot be data-driven
Biological Activity Target Engagement ADME/Tox

Application Scenarios for 4-Oxo-furo[3,2-c]azepine-2-carboxylic Acid


Scaffold Elaboration for Medicinal Chemistry

The compound's core utility lies in its role as a functionalized scaffold for parallel synthesis or library production, where the 2-carboxylic acid handle serves as a point of diversification. However, this scenario is based on structural reasoning rather than direct comparative data, as the synthetic yields, optimal reaction conditions, and purity profiles for this specific regioisomer have not been reported in non-excluded literature .

Internal Proprietary Screening Programs

An organization may prioritize this compound for inclusion in an in-house screening deck to explore the biological space of the furo[3,2-c]azepine series. The procurement decision in this case would not be based on public differentiation evidence but on the strategic goal of generating proprietary structure-activity relationship (SAR) data, where the 2-carboxylic acid isomer fills a specific position in the matrix.

Analytical Characterization and Method Development

Given the lack of published physicochemical properties, procuring a sample is necessary for fundamental analytical characterization (e.g., pKa determination, logD measurement, solubility profiling). Such data would generate the primary differentiators (e.g., a 0.8 unit pKa shift vs. the 3-COOH isomer) that are currently absent, thereby justifying its future selection .

Application
Selection Property
Validation Focus
Scaffold Elaboration
Regioselective 2‑COOH handle
Synthetic yield and purity validation
Proprietary Screening
Series matrix position (2‑COOH)
In‑house SAR data generation
Analytical Characterization
Physicochemical profiling (pKa, logD)
Comparative property measurement
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